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molecular formula C8H9NO2S B8457298 2,6-Dimethyl-4-nitrobenzenethiol

2,6-Dimethyl-4-nitrobenzenethiol

Cat. No. B8457298
M. Wt: 183.23 g/mol
InChI Key: USTDKCWRXKJOAD-UHFFFAOYSA-N
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Patent
US05905068

Procedure details

To a stirred suspension of 570 mg (60% in oil) (14.2 mmol) of sodium hydride in 9 mL of DMF under atmospheric nitrogen at 0° C. was added dropwise 1.64 mL of ethyl thioacetate. After stirring at room temperature for 1 h, it was cooled to 0° C. A solution of 2 g (7.5 mmol) of 2,6-dimethyl-3-nitro-phenyl trifluoromethanesulfonate in 6 mL of DMF was introduced. After stirring at-0° C. for 20 min. it was partitioned between ethyl ether and 3N HCl. The combined organic extracts were washed with brine, dried over MgSO4, filtered and evaporated under reduced pressure. The resulting residue was purified by chromatography using 5% ethyl acetate: hexanes to provide 1.2 g (60%) of 2,6-dimethyl-4-nitro-thiophenol. 1H NMR (CDCl3): 2.43 (s, 3H), 3.67 (s, 1H), 7.93 (s, 2H).
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Name
2,6-dimethyl-3-nitro-phenyl trifluoromethanesulfonate
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](OCC)(=[S:5])[CH3:4].FC(F)(F)S(O[C:15]1[C:20](C)=C[CH:18]=[C:17]([N+:22]([O-:24])=[O:23])[C:16]=1C)(=O)=O.[CH3:28]N(C=O)C>>[CH3:20][C:15]1[CH:16]=[C:17]([N+:22]([O-:24])=[O:23])[CH:18]=[C:4]([CH3:28])[C:3]=1[SH:5] |f:0.1|

Inputs

Step One
Name
Quantity
570 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C)(=S)OCC
Step Three
Name
2,6-dimethyl-3-nitro-phenyl trifluoromethanesulfonate
Quantity
2 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C(=CC=C1C)[N+](=O)[O-])C)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 0° C
STIRRING
Type
STIRRING
Details
After stirring at-0° C. for 20 min. it
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl ether and 3N HCl
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)S
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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